3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is known for its unique chemical structure and properties that make it a promising candidate for the development of new drugs and treatments for various diseases.
Wirkmechanismus
The exact mechanism of action of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole is not well understood. However, it is believed to work by interacting with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole in lab experiments is its unique chemical structure and properties. This compound is highly stable and can be easily synthesized in large quantities, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, there is a need for more research on the potential side effects of this compound and its safety for use in humans.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole involves the reaction of 2-(2-pyridin-2-ylethyl)pyrrolidine with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole makes it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential applications in medicine and pharmacology, particularly in the development of new drugs and treatments for various diseases.
Eigenschaften
IUPAC Name |
3-methyl-5-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-11-16-14(19-17-11)18-10-4-6-13(18)8-7-12-5-2-3-9-15-12/h2-3,5,9,13H,4,6-8,10H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEDHRZXBGLEGE-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC2CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=N1)N2CCC[C@H]2CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.